(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Description
This compound is a fluorinated, Fmoc-protected amino acid derivative featuring a 4-fluorophenyl group and a methyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine. The 4-fluorophenyl group enhances hydrophobicity and may influence binding interactions in biological systems, while the methyl group introduces steric effects that can alter conformational flexibility .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDIHMFXNGCRG-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid, often referred to as a fluorene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which incorporates a fluorenyl moiety and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
Key Properties
- Molecular Formula : C20H22FNO3
- Molecular Weight : Approximately 347.39 g/mol
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, several studies have indicated potential therapeutic applications based on its structural characteristics.
Antimicrobial Activity
Fluorene derivatives, including this compound, have been studied for their antimicrobial properties. For instance, modifications in the fluorenyl structure can enhance activity against various bacterial strains. A study highlighted that certain fluorene derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to improved bioactivity against resistant strains .
Anticancer Properties
The fluorenone class, closely related to this compound, has shown promise in anticancer research. Derivatives have been identified as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair in cancer cells. The introduction of specific substituents has been linked to increased antiproliferative activity .
While the precise mechanism of action for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid remains under investigation, it is hypothesized that the fluorenyl group may interact with cellular targets through hydrogen bonding and π-π stacking interactions due to its aromatic nature.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of fluorene derivatives and tested their antimicrobial activity against various pathogens. The results showed that compounds with electron-withdrawing groups like fluorine enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria .
| Compound Name | Activity Against | Inhibition Concentration |
|---|---|---|
| Fluorene Derivative A | Staphylococcus aureus | 50 µg/mL |
| Fluorene Derivative B | E. coli | 30 µg/mL |
Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of fluorenone derivatives on cancer cell lines. The study found that specific modifications to the side chains significantly improved activity against tumor cells, indicating that the structural diversity within the fluorenes could be leveraged for drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Chlorophenyl Analog
- Structure: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- CAS: 142994-19-2; Molecular Formula: C₂₄H₂₀ClNO₄; MW: 421.87
- Properties :
- Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance hydrophobic interactions and resistance to metabolic degradation.
- Storage: Sealed in dry conditions at 2–8°C .
- Hazard Profile : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
3,5-Difluorophenyl Analog
- Structure : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine
- CAS : 205526-25-6; Catalog# : 0541AB (AK Scientific)
- Decomposition Products: Hydrogen fluoride (toxic), carbon oxides, and nitrogen oxides .
4-Acetamidophenyl Analog
- Structure: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-(4-acetamidophenyl)propanoic acid
- CAS: Not provided; MW: 444.487
- Properties :
Backbone Modifications
Mercapto (Thiol) Derivative
- Structure: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
- CAS : 135248-89-4
- Properties :
Phosphonomethylphenyl Derivative
- Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phosphonomethyl)phenyl)propanoic acid
- CAS : 229180-64-7; MW : 481.43
- Properties: The phosphonomethyl group mimics phosphorylated residues, useful in studying kinase/phosphatase interactions. Solubility: Limited data; likely polar due to the phosphate moiety .
Stereochemical and Functional Group Variations
S-Enantiomer with Methyl Ester
- Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid
- CAS : 2044710-58-7; MW : 383.40
- Properties :
o-Tolyl-Substituted Analog
- Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
- CAS : 211637-75-1; MW : 401.45
- Purity: 99.76% (HPLC); stored at -20°C .
Comparative Data Table
*Estimated based on molecular formula.
Key Research Findings
- Fluorine vs. Chlorine : Chlorinated analogs exhibit greater metabolic stability but higher toxicity risks compared to fluorinated versions .
- Thiol Reactivity : Mercapto derivatives require careful handling but are invaluable for studying redox-sensitive biological systems .
- Phosphonate Applications: Phosphonomethyl-substituted compounds serve as mimics for phosphorylated proteins in signal transduction studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
